4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure It features a benzamide core substituted with methoxy and methylsulfamoyl groups, as well as a tetrahydrofuran-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group is introduced via sulfonation, followed by methylation using methylating agents such as methyl iodide.
Attachment of the Tetrahydrofuran-2-ylmethyl Moiety: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction, typically using a tetrahydrofuran derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxy-3-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxy group but lacks the sulfonamide and tetrahydrofuran moieties.
N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy and methylsulfamoyl groups.
3-(methylsulfamoyl)benzoic acid: Contains the methylsulfamoyl group but lacks the methoxy and tetrahydrofuran moieties.
Uniqueness
4-methoxy-3-(methylsulfamoyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-3-(methylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDPCNBOQNLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2CCCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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